Magtrieve(TM)

描述

Synthesis Analysis

Magtrieve™ plays a crucial role in the synthesis of various compounds, demonstrating its effectiveness in facilitating reactions under mild conditions. It has been used in the microwave-assisted oxidation of side chain arenes, leading to the transformation of aromatic and alkyl aromatic molecules into their corresponding aryl ketones, quinones, or lactones. This showcases Magtrieve™'s ability to act as a potent oxidant in both conventional and microwave-assisted reactions (M. Lukasiewicz, D. Bogdał & J. Pielichowski, 2003).

Molecular Structure Analysis

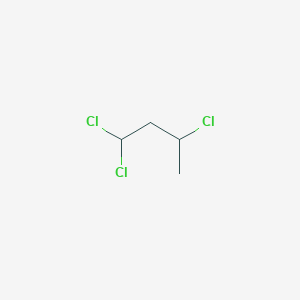

While the specific molecular structure analysis of Magtrieve™ (CrO2) is not detailed in the provided studies, its effectiveness as a tetravalent chromium dioxide-based oxidant in chemical synthesis suggests a structure that facilitates its magnetic retrievability and reusability. These properties contribute to its green chemistry applications, making it a sustainable choice for various reactions.

Chemical Reactions and Properties

Magtrieve™ has demonstrated a wide range of chemical reactivities, including the oxidation of alcohols and aldoximes, and the synthesis of azo compounds and isoxazoles. Its use in the oxidation of alcohols with periodic acid as the terminal oxidant showcases its specificity and efficiency, where olefins are not oxidized under similar conditions, indicating a selective reaction pathway in the presence of alcohols over alkenes (Bhosale Sandeep Bhausaheb et al., 2009).

Physical Properties Analysis

The physical properties of Magtrieve™, particularly its magnetic retrievability, play a significant role in its applications in green chemistry. This feature allows for the easy separation of the oxidant from the reaction mixture, reducing waste and enhancing the recyclability of the catalyst. Although specific physical property data are not provided, this characteristic is fundamental to its utility in synthesis applications.

Chemical Properties Analysis

Magtrieve™'s chemical properties, such as its oxidation potential and reusability, make it an invaluable tool in organic synthesis. Its capacity to facilitate a variety of chemical transformations under mild conditions, without compromising selectivity or efficiency, underscores the chemical versatility of this reagent. The studies highlight its application in the oxidation of a wide array of substrates, from alcohols to aldoximes, further emphasizing its broad utility in chemical synthesis processes.

For more insights into the applications and properties of Magtrieve™ in chemical synthesis, the following references provide detailed examples and experimental conditions:

- Clean synthesis of azo compounds using Magtrieve™ (Huixin Wan & Yanqing Peng, 2008)

- Magtrieve™: a convenient catalyst for the oxidation of alcohols (Chip S. Few, K. Williams & K. Wagener, 2014)

- Microwave‐Assisted Oxidation of Side Chain Arenes by MagtrieveTM (M. Lukasiewicz, D. Bogdał & J. Pielichowski, 2003)

- Efficient synthesis of isoxazoles and isoxazolines from aldoximes using Magtrieve™ (CrO2) (Bhosale Sandeep Bhausaheb et al., 2009)

科研应用

环境友好的氧化方法:Magtrieve已被用作本科实验中的环境负责氧化剂,强调其在绿色化学中的作用。它为有机合成中的氧化反应提供了可回收的替代方案,而不会产生铬废物 (R. Crumbie, 2006)。

异噁唑和异噁唑啉的合成:它已被有效地用于从醛肟合成异噁唑和异噁唑啉。这种方法展示了Magtrieve对于敏感保护基和富电子功能基的耐受性,提供了出色的底物广泛性 (Bhosale et al., 2009)。

醇的氧化:Magtrieve™催化了广泛范围的醇与过碘酸的氧化反应,突出了其在温和条件和短反应时间下的效率。该方法在烯烃存在下选择性地氧化醇 (Chip S. Few等人,2014)。

偶氮化合物的清洁合成:Magtrieve™在离子液体[bmim][Br]中用于合成一系列偶氮化合物,展示了诸如温和反应条件、简单操作以及试剂和溶剂的可重复使用等优点 (Huixin Wan & Yanqing Peng,2008)。

微波辅助氧化:它作为一种可磁性回收的氧化剂,用于微波辅助下将芳香族和烷基芳香族分子转化为酮、醌或内酯 (M. Lukasiewicz等人,2003)。

动力学同位素效应的研究:Magtrieve™介导的苯甲醛肟反应显示出反向的氘动力学同位素效应,为氧化和去肟化过程的机制提供了见解 (Bhosale Sandeep Bhausaheb等人,2012)。

醛肟的氧化:对Magtrieve™和MnO_2介导的醛肟氧化到腈氧化物的研究提供了对反应机制的见解,并突出了外部自由基源在过程中的作用 (Bhosale Sandeep Bhausaheb等人,2010)。

2-咪唑烷和咪唑的合成:展示了Magtrieve™在使用绿色方法和微波辐射合成这些化合物中的实用性,强调了其在促进高效和环保化学过程中的作用 (A. Hoz et al., 2006)。

Safety And Hazards

Magtrieve is classified as an irritant, particularly to the eyes . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and rinsing eyes cautiously with water in case of contact . In case of fire, it can be suppressed with water, dry sand, and all kinds of fire extinguisher .

性质

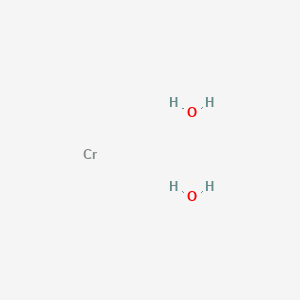

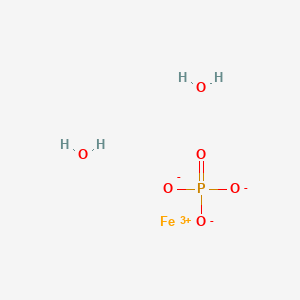

IUPAC Name |

chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCIVHDYINPEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magtrieve(TM) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)